molecular formula C20H13ClFN3O3S B265619 4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one

4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Katalognummer B265619
Molekulargewicht: 429.9 g/mol
InChI-Schlüssel: AJIAIXRCSUFMMK-BMRADRMJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one, also known as CFTR modulator, is a small molecule drug that has been developed for the treatment of cystic fibrosis. This compound has shown promising results in preclinical studies and has been approved for clinical trials.

Wirkmechanismus

4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one modulator acts on the 4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one protein, which is a chloride channel located on the surface of epithelial cells. In cystic fibrosis patients, the 4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one protein is mutated, leading to decreased chloride ion transport and impaired mucus clearance. 4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one modulator binds to the 4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one protein and enhances its activity, increasing chloride ion transport and improving mucus clearance. This leads to improved lung function and reduced respiratory symptoms in cystic fibrosis patients.
Biochemical and Physiological Effects:
4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one modulator has been shown to have several biochemical and physiological effects. This compound increases 4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one activity, leading to increased chloride ion transport and improved mucus clearance. 4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one modulator also reduces inflammation and oxidative stress in the lungs, leading to improved lung function and reduced respiratory symptoms. Additionally, 4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one modulator has been shown to have a low toxicity profile and is well-tolerated in preclinical studies.

Vorteile Und Einschränkungen Für Laborexperimente

4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one modulator has several advantages for lab experiments. This compound is easy to synthesize and purify, making it readily available for research purposes. 4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one modulator has also been extensively studied for its potential therapeutic effects in cystic fibrosis, making it a valuable tool for investigating the pathophysiology of this disease. However, 4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one modulator has some limitations for lab experiments. This compound has a complex mechanism of action and its effects may be influenced by other factors, such as the presence of other drugs or disease conditions. Additionally, 4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one modulator may have different effects in different cell types or animal models, making it important to carefully select the appropriate experimental conditions.

Zukünftige Richtungen

4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one modulator has several potential future directions for research and development. One direction is to further investigate the mechanism of action of this compound and its effects on other cellular pathways. Another direction is to develop more potent and selective 4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one modulators that can target specific mutations in the 4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one protein. Additionally, 4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one modulator may have potential therapeutic effects in other diseases, such as chronic obstructive pulmonary disease (COPD) and bronchiectasis, which warrant further investigation. Overall, 4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one modulator has shown great promise as a potential therapeutic agent for cystic fibrosis and has the potential to improve the lives of millions of patients worldwide.

Synthesemethoden

The synthesis of 4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one modulator involves several steps, starting from the reaction of 2-fluoroaniline with 4-chlorobenzoyl chloride to form 4-(4-chlorobenzoyl)-2-fluoroaniline. This intermediate is then reacted with 5-methyl-1,3,4-thiadiazol-2-ylamine to give 4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one. The final product is obtained after purification and characterization.

Wissenschaftliche Forschungsanwendungen

4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one modulator has been extensively studied for its potential therapeutic effects in cystic fibrosis. This compound has been shown to improve the function of the cystic fibrosis transmembrane conductance regulator (4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one) protein, which is mutated in cystic fibrosis patients. 4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one modulator acts as a potentiator of 4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one, increasing its activity and promoting chloride ion transport across the cell membrane. This results in improved lung function and reduced respiratory symptoms in cystic fibrosis patients.

Eigenschaften

Produktname

4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Molekularformel

C20H13ClFN3O3S

Molekulargewicht

429.9 g/mol

IUPAC-Name

(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(2-fluorophenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C20H13ClFN3O3S/c1-10-23-24-20(29-10)25-16(13-4-2-3-5-14(13)22)15(18(27)19(25)28)17(26)11-6-8-12(21)9-7-11/h2-9,16,26H,1H3/b17-15+

InChI-Schlüssel

AJIAIXRCSUFMMK-BMRADRMJSA-N

Isomerische SMILES

CC1=NN=C(S1)N2C(/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C2=O)C4=CC=CC=C4F

SMILES

CC1=NN=C(S1)N2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC=CC=C4F

Kanonische SMILES

CC1=NN=C(S1)N2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC=CC=C4F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.